3,4-dimethoxy-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
The compound “3,4-dimethoxy-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide” is a complex organic molecule. It contains several functional groups, including an amide group (-CONH2), a thieno[3,4-c]pyrazole group, and methoxy groups (-OCH3). These functional groups suggest that the compound could have a variety of chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the thieno[3,4-c]pyrazole group suggests a heterocyclic ring structure, while the amide and methoxy groups are likely to contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the amide group might undergo hydrolysis, while the methoxy groups could potentially be demethylated under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of polar functional groups like the amide and methoxy groups would likely make the compound somewhat polar and could influence its solubility in various solvents .Scientific Research Applications
Synthesis and Characterization : A study focused on the synthesis of a novel pyrazole derivative, similar in structure to the compound , emphasizing the importance of such compounds in scientific research. The synthesized compound was characterized using various analytical techniques like FT-IR, NMR, and X-ray diffraction studies, highlighting the compound's potential in materials science and molecular engineering (Kumara et al., 2018).
Antibacterial Properties : Another study designed and synthesized novel analogs of a similar compound, demonstrating significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This research underlines the potential of such compounds in the development of new antibacterial agents (Palkar et al., 2017).
Intermolecular Interactions : Research on antipyrine derivatives, which share a similar structure, revealed insights into their intermolecular interactions through X-ray structure, Hirshfeld surface analysis, and DFT calculations. These findings are crucial for understanding the molecular behavior of such compounds in various applications, including pharmaceuticals and materials science (Saeed et al., 2020).
Synthesis for Macrocyclic Antibiotics : A related compound was synthesized as part of a study aiming to develop macrocyclic antibiotics. This synthesis process highlights the role of such compounds in creating new antibiotics, addressing the increasing need for novel antimicrobial agents (Okumura et al., 1998).
Chemical Synthesis and Crystal Structure Analysis : Another study synthesized a compound structurally similar to the one , demonstrating its potential in the field of chemical synthesis and crystallography. The analysis of its crystal structure provides valuable information for the design of new materials and drugs (Prabhuswamy et al., 2016).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-13-5-4-6-15(9-13)24-20(16-11-28-12-17(16)23-24)22-21(25)14-7-8-18(26-2)19(10-14)27-3/h4-10H,11-12H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFWZZBXVGBPIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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